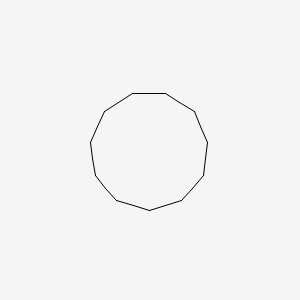Cycloundecane
CAS No.: 294-41-7
Cat. No.: VC16038053
Molecular Formula: C11H22
Molecular Weight: 154.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 294-41-7 |
|---|---|
| Molecular Formula | C11H22 |
| Molecular Weight | 154.29 g/mol |
| IUPAC Name | cycloundecane |
| Standard InChI | InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2 |
| Standard InChI Key | KYTNZWVKKKJXFS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCCCCCCCC1 |
Introduction
Synthesis and Production
Multistep Synthetic Routes
The synthesis of cycloundecane derivatives, such as 4,4,9,9-tetramethyl-1-oxa-cycloundecane-5,6,7,8-tetrone (9), involves intricate multistep procedures. Key steps include ring closure reactions and oxidation processes. For example, the oxidation of triple bonds in intermediates 23 and 24 using yields dihydroxydiketones 31 and 32, which subsequently form the cyclic tetraketone 9 . This compound is notable for its intramolecular donor-acceptor stabilization, a phenomenon confirmed by X-ray crystallography .
Challenges in Ring Formation
Constructing the eleven-membered ring requires precise control over reaction conditions to avoid side products. Ring closure reactions often employ catalysts to enhance yield, as demonstrated in the synthesis of bicycloundecane variants proposed for conductive materials . Despite these advances, scalability remains a hurdle due to the complexity of isolating pure conformers.
Physical and Chemical Properties
Thermodynamic Data
Cycloundecane’s thermodynamic properties, such as its boiling point and phase behavior, have been meticulously documented. The National Institute of Standards and Technology (NIST) reports a boiling point of 453 K with an uncertainty of ±4 K . The compound’s stability under ambient conditions contrasts with its reactivity at elevated temperatures, where it undergoes combustion to produce and .
Table 1: Key Physical Properties of Cycloundecane
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | NIST Standard Reference | |
| Molecular Weight | 154.2924 g/mol | NIST |
| Boiling Point | 453 K | Markownikov and Oglobin |
| CAS Registry Number | 294-41-7 | NIST |
Chemical Reactivity
Structural and Conformational Analysis
Conformational Dynamics
Cycloundecane’s conformational landscape has been elucidated through rotational spectroscopy and dynamic NMR studies. At -183.1°C, the compound exists as a mixture of two primary conformers: the[12323] (59%) and335 (41%) forms . These conformers interconvert via low-energy pathways, with free-energy barriers estimated at 5.4–7.1 kcal/mol . Computational methods, including Hartree-Fock and density functional theory (DFT), corroborate experimental findings, revealing the twist-boat-chair (TBC) and boat-chair-boat (BCB) configurations as dominant states .
Table 2: Conformational Populations of Cycloundecane at -183.1°C
| Conformer | Population (%) | Characteristics |
|---|---|---|
| [12323] | 59 | Twisted boat-chair-chair |
| 335 | 41 | Triple chair-boat |
Transannular Interactions
X-ray crystallography of cycloundecane derivatives has uncovered significant transannular interactions. In 4,4,9,9-tetramethyl-1-oxa-cycloundecane-5,6,7,8-tetrone (9), the ether oxygen atom engages with the moiety at distances as short as 2.5 Å . These interactions stabilize the vicinal tetraketone unit, altering electronic properties such as reduction potentials and UV/Vis spectra . In contrast, thirteen-membered analogs lack comparable stabilization, highlighting the size-dependent nature of these effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume